![molecular formula C14H21NO2S B4279671 1-[(3,4-dimethylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B4279671.png)
1-[(3,4-dimethylphenyl)sulfonyl]-3-methylpiperidine
Overview
Description
1-[(3,4-dimethylphenyl)sulfonyl]-3-methylpiperidine, also known as DIDS, is a sulfonamide compound that has been widely used in scientific research for its ability to inhibit various ion channels and transporters.
Scientific Research Applications
1-[(3,4-dimethylphenyl)sulfonyl]-3-methylpiperidine has been extensively used in scientific research to investigate the function of various ion channels and transporters such as the anion exchanger, chloride channels, and the cystic fibrosis transmembrane conductance regulator (CFTR). 1-[(3,4-dimethylphenyl)sulfonyl]-3-methylpiperidine has also been used to study the role of these ion channels and transporters in various physiological processes such as acid-base balance, fluid secretion, and neuronal signaling.
Mechanism of Action
1-[(3,4-dimethylphenyl)sulfonyl]-3-methylpiperidine inhibits the function of ion channels and transporters by binding to a specific site on the protein. The binding of 1-[(3,4-dimethylphenyl)sulfonyl]-3-methylpiperidine to the protein causes a conformational change that prevents the ion channel or transporter from functioning properly. This inhibition can be reversible or irreversible depending on the specific protein and the concentration of 1-[(3,4-dimethylphenyl)sulfonyl]-3-methylpiperidine used.
Biochemical and Physiological Effects
The inhibition of ion channels and transporters by 1-[(3,4-dimethylphenyl)sulfonyl]-3-methylpiperidine can have various biochemical and physiological effects depending on the specific protein and the concentration of 1-[(3,4-dimethylphenyl)sulfonyl]-3-methylpiperidine used. For example, the inhibition of the anion exchanger by 1-[(3,4-dimethylphenyl)sulfonyl]-3-methylpiperidine can lead to a decrease in intracellular pH and an increase in extracellular pH. The inhibition of chloride channels by 1-[(3,4-dimethylphenyl)sulfonyl]-3-methylpiperidine can lead to a decrease in chloride secretion and an increase in mucus viscosity. The inhibition of CFTR by 1-[(3,4-dimethylphenyl)sulfonyl]-3-methylpiperidine can lead to a decrease in fluid secretion and an increase in mucus viscosity.
Advantages and Limitations for Lab Experiments
1-[(3,4-dimethylphenyl)sulfonyl]-3-methylpiperidine has several advantages for lab experiments including its ability to inhibit various ion channels and transporters, its reversible or irreversible inhibition, and its relatively low toxicity. However, 1-[(3,4-dimethylphenyl)sulfonyl]-3-methylpiperidine also has limitations including its non-specific inhibition of some ion channels and transporters, its potential for off-target effects, and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the use of 1-[(3,4-dimethylphenyl)sulfonyl]-3-methylpiperidine in scientific research. One direction is the development of more specific inhibitors of ion channels and transporters that can target specific proteins without affecting other proteins. Another direction is the investigation of the role of ion channels and transporters in various disease states such as cystic fibrosis, epilepsy, and hypertension. Finally, the use of 1-[(3,4-dimethylphenyl)sulfonyl]-3-methylpiperidine in combination with other drugs or therapies may provide new avenues for the treatment of various diseases.
properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-3-methylpiperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-11-5-4-8-15(10-11)18(16,17)14-7-6-12(2)13(3)9-14/h6-7,9,11H,4-5,8,10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPRONWVEWTFPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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